molecular formula C22H19N3O B8612682 Pyridine, 4-[2-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-imidazol-5-yl]- CAS No. 152121-21-6

Pyridine, 4-[2-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-imidazol-5-yl]-

Cat. No.: B8612682
CAS No.: 152121-21-6
M. Wt: 341.4 g/mol
InChI Key: DQOFIDMVWBZJGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine, 4-[2-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-imidazol-5-yl]- is a useful research compound. Its molecular formula is C22H19N3O and its molecular weight is 341.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridine, 4-[2-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-imidazol-5-yl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 4-[2-(4-methoxyphenyl)-1-methyl-4-phenyl-1H-imidazol-5-yl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

152121-21-6

Molecular Formula

C22H19N3O

Molecular Weight

341.4 g/mol

IUPAC Name

4-[2-(4-methoxyphenyl)-3-methyl-5-phenylimidazol-4-yl]pyridine

InChI

InChI=1S/C22H19N3O/c1-25-21(17-12-14-23-15-13-17)20(16-6-4-3-5-7-16)24-22(25)18-8-10-19(26-2)11-9-18/h3-15H,1-2H3

InChI Key

DQOFIDMVWBZJGL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=C1C2=CC=C(C=C2)OC)C3=CC=CC=C3)C4=CC=NC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of diisopropylamine (0. 16 mL, 1.1 mmol) in THF at −78° C. was added n-butyllithium (0.38 mL of 2.5 M solution, 0.95 mmol). To the resulting mixture was added a solution of 4-methoxy-N-methyl-N-(4-picolyl)benzamide (0.16 g, 0.62 mmol) in THF. The resulting dark red solution was warmed to −40° C. and stirred for 15 min, at which time benzonitrile (0.13 mL, 1.2 mmol) was added. The mixture to warmed to rt and stirred for 10 h. Aqueous NH4Cl (0.5 mL) was added, and the mixture was concentrated under reduced pressure. The residue was purified by flash chromatography, eluting with a solvent gradient of 2-4% MeOH/CHCl3. The material which was isolated was triturated with Et2O and recrystallized from EtOAc to provide the title compound as an off-white solid (35 mg, 17%): mp 193-194° C.
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
0.38 mL
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reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.16 g
Type
reactant
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Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.13 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Yield
17%

Synthesis routes and methods II

Procedure details

4-Methoxy-N-methyl-N-(4-picolyl)benzamide--To a solution of N-methyl-N-(4-picolyl)amine (0.40 g, 3.3 mmol) and triethylamine (1.5 mL, 10.8 mmol) in CH2Cl2 (15 mL) was added 4-methoxybenzoyl chloride (1.2 g, 7.3 mmol). The resulting mixture was stirred at rt for 15 min, and then partitioned between 2.5N NaOH and Et2O. The organic extract was washed with saturated aqueous NaCl and dried (MgSO4). The solvent was removed in vacito, and the residue was purified by flash chromatography, eluting with a solvent gradient of 2-4% MeOH/CHCl3. The material that was isolated was triturated with Et2O to provide the title compound as a light yellow solid (0.18 g, 21%): 1H NMR (CDCl3): d 8.60 (d, 2H); 7.43 (brd, 2H); 7.20 (br s, 2H); 6.90 (br d, 2H); 4.66 (br s, 2H); 3.80 (s, 3H); 3.00 (s, 3H).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0.4 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
21%

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